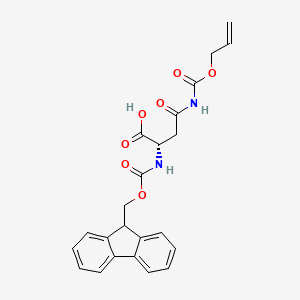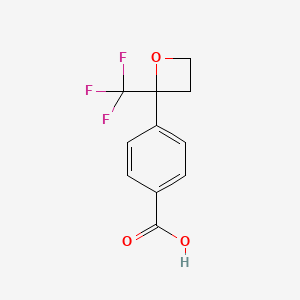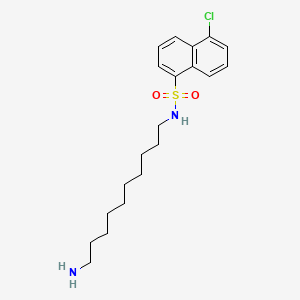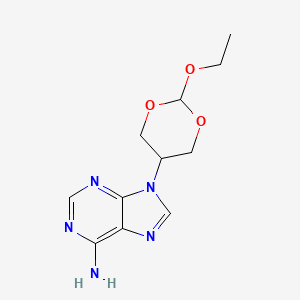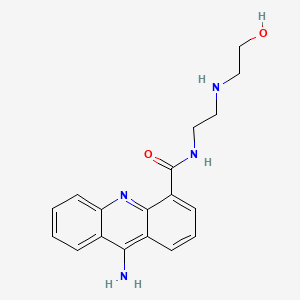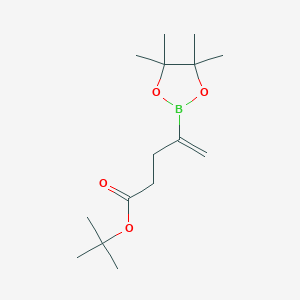![molecular formula C22H20N4O B12930064 N-(2-Aminophenyl)-4-[2-(1H-indazol-1-yl)ethyl]benzamide CAS No. 920314-99-4](/img/structure/B12930064.png)
N-(2-Aminophenyl)-4-[2-(1H-indazol-1-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(1H-indazol-1-yl)ethyl)-N-(2-aminophenyl)benzamide is a complex organic compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-indazol-1-yl)ethyl)-N-(2-aminophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Indazole Core: The indazole core can be synthesized through the cyclization of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic conditions.
Alkylation: The indazole core is then alkylated using an appropriate alkyl halide, such as 2-bromoethylbenzene, in the presence of a base like potassium carbonate.
Amidation: The final step involves the coupling of the alkylated indazole with 2-aminobenzoyl chloride under basic conditions to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(1H-indazol-1-yl)ethyl)-N-(2-aminophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
4-(2-(1H-indazol-1-yl)ethyl)-N-(2-aminophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2-(1H-indazol-1-yl)ethyl)-N-(2-aminophenyl)benzamide involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-(1H-indazol-1-yl)ethyl)-N-(2-hydroxyphenyl)benzamide
- 4-(2-(1H-indazol-1-yl)ethyl)-N-(2-methylphenyl)benzamide
- 4-(2-(1H-indazol-1-yl)ethyl)-N-(2-chlorophenyl)benzamide
Uniqueness
4-(2-(1H-indazol-1-yl)ethyl)-N-(2-aminophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an indazole core with an aminophenyl benzamide moiety makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
920314-99-4 |
|---|---|
Molekularformel |
C22H20N4O |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
N-(2-aminophenyl)-4-(2-indazol-1-ylethyl)benzamide |
InChI |
InChI=1S/C22H20N4O/c23-19-6-2-3-7-20(19)25-22(27)17-11-9-16(10-12-17)13-14-26-21-8-4-1-5-18(21)15-24-26/h1-12,15H,13-14,23H2,(H,25,27) |
InChI-Schlüssel |
ZWRVOKNGHIUACM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NN2CCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


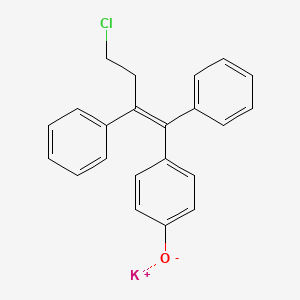
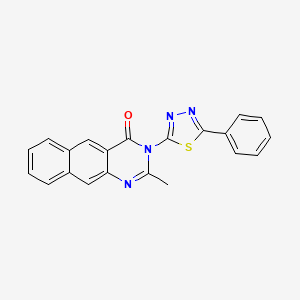
![1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetracarboxylic acid](/img/structure/B12929995.png)
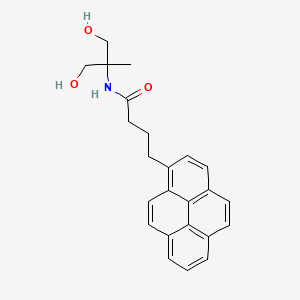

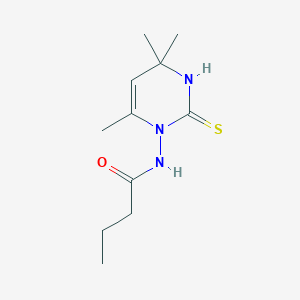
![2-((1-Methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetic acid](/img/structure/B12930028.png)
